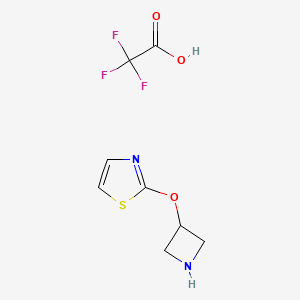

2-(Azetidin-3-yloxy)-1,3-thiazole;2,2,2-trifluoroacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(Azetidin-3-yloxy)-1,3-thiazole;2,2,2-trifluoroacetic acid” is a chemical compound with a molecular weight of 282.18 . It is stored at room temperature and is available in powder form . The IUPAC name for this compound is 2,2,2-trifluoroacetic acid–2-(azetidin-3-yl)oxazole-4-carboxylic acid (1/1) .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, a polymorphic transition as a result of grinding was found for 3-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,2-oxazole-4-carboxylic acid . The thorough study of polymorphic structures before and after crystal structure transformation has revealed some pre-conditions for a polymorphic transition and regularities of changes in molecular and crystal structure .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described. The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Physical And Chemical Properties Analysis

The compound “2-(Azetidin-3-yloxy)-1,3-thiazole;2,2,2-trifluoroacetic acid” is a powder that is stored at room temperature . Its molecular weight is 282.18 .Applications De Recherche Scientifique

GABA Analogue: (Azetidin-3-yl)acetic acid (VIII) can serve as a structural analogue for 4-aminobutanoic acid (GABA), a neurotransmitter involved in inhibitory signaling within the central nervous system . Researchers may explore its potential as a GABAergic modulator.

Positive Allosteric Modulators (PAMs): Compounds like (3-Arylazetidin-3-yl)acetates (IX and X) have been investigated for their role as PAMs of GABA A receptors . These receptors play a crucial role in neuronal excitability and are relevant targets for anxiety and epilepsy treatments .

Chiral Synthesis and Enantiomer Separation

The optically active enantiomers of 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids can be prepared via optical resolution. This process involves using a resolving agent (such as (S)-4-benzyl-2-oxazolidinone) to obtain diastereomeric pairs . Chiral compounds find applications in asymmetric synthesis and pharmaceutical development.

Heterocyclic Synthesis Methodology

EN300-6512927’s hybrid structure of pyrazole and azetidine enables diversification through the Suzuki–Miyaura cross-coupling reaction . This methodology allows for the creation of novel heterocyclic amino acid derivatives .

Mécanisme D'action

Target of Action

Azetidine derivatives have been used in the synthesis of various pharmaceutically active agents .

Mode of Action

Without specific information, it’s challenging to determine the exact mode of action of “2-(Azetidin-3-yloxy)-1,3-thiazole;2,2,2-trifluoroacetic acid”. The azetidine ring in the compound could potentially interact with biological targets in a unique manner due to its strained ring structure .

Biochemical Pathways

Azetidine derivatives have been found to exhibit a variety of biological activities .

Safety and Hazards

Orientations Futures

The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids . This suggests potential future directions for the synthesis and application of similar compounds.

Propriétés

IUPAC Name |

2-(azetidin-3-yloxy)-1,3-thiazole;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS.C2HF3O2/c1-2-10-6(8-1)9-5-3-7-4-5;3-2(4,5)1(6)7/h1-2,5,7H,3-4H2;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQYKACGUIBBVHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=NC=CS2.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4,4,4-trifluoro-3-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanoate](/img/structure/B2606457.png)

![1-(4-Fluorophenyl)-N-(2-{[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2606458.png)

![Ethyl 6-methyl-2-(3-(methylsulfonyl)benzamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2606466.png)

![Tert-butyl 7-[(2-chloroacetyl)amino]-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate](/img/structure/B2606469.png)

![1-(2-methoxyphenyl)-4-[1-(2-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}ethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2606470.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-methylbenzamide hydrochloride](/img/structure/B2606478.png)

![N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline](/img/structure/B2606480.png)